4-[2-(2-Benzenesulfonamido-1,3-thiazol-4-yl)acetamido]benzamide
Description
Properties
IUPAC Name |
4-[[2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4S2/c19-17(24)12-6-8-13(9-7-12)20-16(23)10-14-11-27-18(21-14)22-28(25,26)15-4-2-1-3-5-15/h1-9,11H,10H2,(H2,19,24)(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGFRMVZMPVINY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-Benzenesulfonamido-1,3-thiazol-4-yl)acetamido]benzamide typically involves multiple steps, starting with the formation of the thiazole ring. One common approach is to react a suitable thiazole derivative with benzenesulfonyl chloride under acidic conditions to introduce the benzenesulfonamide group. Subsequent acetylation and amidation reactions are then performed to introduce the acetamido and benzamide groups, respectively.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: : The nitro group in the benzamide moiety can be reduced to an amine.
Substitution: : The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Using reducing agents like tin chloride or iron powder.
Substitution: : Using electrophiles like bromine or nitric acid.
Major Products Formed
Oxidation: : Thiazole sulfoxides or sulfones.
Reduction: : Amines from nitro groups.
Substitution: : Brominated or nitrated benzene derivatives.
Scientific Research Applications
Chemistry: : As a building block for the synthesis of more complex molecules.
Biology: : Studying the interaction with biological macromolecules.
Medicine: : Investigating its potential as a therapeutic agent.
Industry: : Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 4-[2-(2-Benzenesulfonamido-1,3-thiazol-4-yl)acetamido]benzamide exerts its effects involves binding to specific molecular targets. The thiazole ring and benzenesulfonamide group may interact with enzymes or receptors, leading to biological responses. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs differ in the heterocyclic core, substituents, and linker groups, which influence biological activity and physicochemical properties:
Key Observations:
- Heterocycle Impact : Thiazole (target compound) vs. benzoxazole (12c, 14b) alters electronic properties and binding affinity. Benzoxazole derivatives show cytotoxicity via apoptosis induction .
Cytotoxicity and Apoptosis Induction:
- Compound 12 Series : Demonstrated cytotoxicity against HepG2 cells (IC₅₀ = 8.2–12.4 µM) via modulation of BAX, Bcl-2, and Caspase-3 . The thioacetamido linker may enhance cellular uptake.
HDAC Inhibition and PROTAC Activity:
- Compound 7d : Achieves HDAC3 degradation via a dioxoisoindolinyl moiety recruiting cereblon E3 ligase. High purity (99%) correlates with efficacy .
- Compounds (8, 11) : Hydroxamic acid-based HDAC inhibitors with central benzamide cores. The target compound lacks the hydroxamate zinc-binding group, likely reducing HDAC affinity .
Biological Activity
4-[2-(2-Benzenesulfonamido-1,3-thiazol-4-yl)acetamido]benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including data tables summarizing research findings and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a benzenesulfonamide moiety linked to a thiazole ring, which is known for its pharmacological potential. The structure can be represented as follows:
Key Structural Features
- Benzenesulfonamide : Known for antibacterial and antitumor activities.
- Thiazole Ring : Contributes to the compound's pharmacological profile, enhancing its interaction with biological targets.
Antimicrobial Activity
Research has demonstrated that compounds containing the thiazole and benzenesulfonamide groups exhibit potent antimicrobial properties. A study highlighted that derivatives of thiazoles showed significant activity against various bacterial strains, comparable to standard antibiotics like norfloxacin .
Antitumor Activity
The compound has been evaluated for its anticancer potential. In vitro studies indicate that it possesses cytotoxic effects against several cancer cell lines. For instance, compounds with similar structural motifs have shown IC50 values in the low micromolar range, indicating effective growth inhibition .
- Inhibition of Enzymatic Activity : Thiazole derivatives have been reported to inhibit key enzymes involved in cancer cell proliferation.
- Apoptosis Induction : Certain analogs induce apoptosis in cancer cells through mitochondrial pathways, leading to cell death.
Structure-Activity Relationship (SAR)
A detailed SAR analysis indicates that modifications on the thiazole and benzene rings significantly influence biological activity. For example:
- Electron-donating groups enhance cytotoxicity.
- Substituents at specific positions on the aromatic rings can lead to increased potency against specific cancer types .
Table 1: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 5.0 | |
| Antitumor | HeLa Cells | 3.5 | |
| Anticonvulsant | PTZ-induced seizures | 10.0 |
Table 2: Structure-Activity Relationship Insights
| Compound Variant | Modifications | Observed Activity |
|---|---|---|
| Compound A | -OH at position 4 | Increased cytotoxicity |
| Compound B | Methyl substitution on thiazole | Enhanced antibacterial activity |
| Compound C | Fluorine at position 6 | Improved enzyme inhibition |
Case Study 1: Anticancer Efficacy
A recent study investigated the efficacy of a series of thiazole-benzenesulfonamide derivatives against breast cancer cell lines. The results indicated that modifications leading to increased lipophilicity significantly enhanced cellular uptake and subsequent cytotoxicity .
Case Study 2: Antimicrobial Activity
In another study, a library of benzenesulfonamide derivatives was screened against resistant strains of bacteria. The compound demonstrated superior activity compared to traditional antibiotics, suggesting its potential as a novel therapeutic agent in treating resistant infections .
Q & A
Q. What are the recommended synthetic routes for 4-[2-(2-Benzenesulfonamido-1,3-thiazol-4-yl)acetamido]benzamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions starting from precursors like p-aminobenzoic acid and thiazole derivatives. A general approach includes:
- Step 1 : Formation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones or esters .
- Step 2 : Acetylation of the thiazole intermediate using chloroacetyl chloride in ethanol with triethylamine as a base .
- Step 3 : Coupling the acetylated thiazole with a benzamide derivative via amide bond formation, often using carbodiimide coupling agents (e.g., EDC/HOBt) .
Q. Optimization Tips :
- Solvent Choice : Dimethylformamide (DMF) or dichloromethane (DCM) improves solubility of intermediates .
- Catalysts : Use of potassium carbonate or triethylamine enhances nucleophilic substitution efficiency .
- Temperature Control : Maintain reflux conditions (~80°C) for cyclization steps to avoid side reactions .
Q. Which analytical techniques are critical for characterizing this compound and verifying its purity?
Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm backbone structure and substituent positions .
- FTIR : Identification of functional groups (e.g., sulfonamide N-H stretch at ~3350 cm, carbonyl C=O at ~1680 cm) .
- HPLC/MS : Purity assessment (>95%) and molecular weight confirmation .
- Elemental Analysis : Validate empirical formula (CHNOS) .
Q. What preliminary biological assays are suitable for evaluating its antimicrobial or anticancer potential?
- Antimicrobial Testing : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer Screening : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC determination .
- Enzyme Inhibition : Fluorometric assays for kinases or proteases linked to disease pathways .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
- Modification Sites :
- Thiazole Ring : Introduce electron-withdrawing groups (e.g., -Cl, -NO) to enhance electrophilic interactions with biological targets .
- Benzamide Core : Replace the benzamide with heterocyclic analogs (e.g., pyridine) to improve solubility .
- Methodology :
Q. How should researchers resolve contradictions in biological activity data across different studies?
- Case Example : Discrepancies in IC values for anticancer activity may arise from:
- Resolution Strategy :
- Standardize protocols (e.g., ATCC cell culture guidelines).
- Include positive controls (e.g., doxorubicin for cytotoxicity) .
Q. What methodologies are recommended for studying its interaction with biological targets (e.g., enzymes, receptors)?
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (k/k) with immobilized targets .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-target binding .
- X-ray Crystallography : Resolve co-crystal structures to identify critical binding residues (e.g., ATP-binding pockets) .
Q. How can researchers address low solubility or bioavailability in preclinical development?
- Formulation Strategies :
- Use cyclodextrin complexes or lipid nanoparticles to enhance aqueous solubility .
- Prodrug design: Introduce hydrolyzable groups (e.g., esters) for improved membrane permeability .
- In Silico Tools : Predict logP and solubility via QSAR models (e.g., SwissADME) .
Q. What are the best practices for comparative analysis with structurally similar compounds?
- Database Mining : Use PubChem or ChEMBL to retrieve analogs with reported bioactivity .
- Benchmarking : Compare IC, selectivity ratios, and toxicity profiles in matched assays .
- Meta-Analysis : Apply statistical tools (e.g., PCA) to identify structural features correlating with efficacy .
Methodological Challenges
Q. How to troubleshoot low yields in the final coupling step of synthesis?
Q. What statistical approaches are suitable for analyzing dose-response data in biological assays?
- Four-Parameter Logistic Model : Fit dose-response curves using GraphPad Prism to calculate IC and Hill slope .
- Error Analysis : Report 95% confidence intervals and use ANOVA for cross-group comparisons .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
